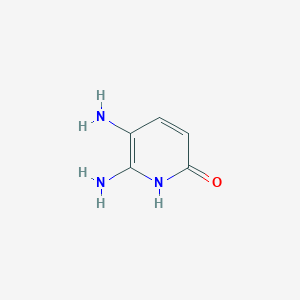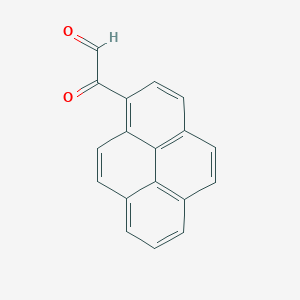
3-Amino-2-bromo-6-metoxipirimidina
Descripción general
Descripción
3-Amino-2-bromo-6-methoxypyridine is a heterocyclic organic compound with the molecular formula C6H7BrN2O. It is characterized by a pyridine ring substituted with an amino group at the third position, a bromine atom at the second position, and a methoxy group at the sixth position. This compound is known for its applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
Aplicaciones Científicas De Investigación
3-Amino-2-bromo-6-methoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of enzyme interactions and protein-ligand binding.
Medicine: The compound is explored for its potential in drug discovery and development, particularly in designing inhibitors for specific enzymes.
Industry: It is utilized in the production of dyes and agrochemicals
Mecanismo De Acción
Target of Action
3-Amino-2-bromo-6-methoxypyridine is primarily used as a ligand in the formation of nanocrystals . The compound’s primary target is the Pb2+ ion in the nanocrystal structure . The role of this target is to form a coordination bond with the pyridine group of the compound, which is crucial for the stability and performance of the nanocrystals .
Mode of Action
The compound interacts with its target through a donor-acceptor interaction . This interaction greatly enhances the coordination bond of pyridine-Pb2+, resulting in an improvement in the performance of the nanocrystals . The compound is introduced to passivate the nanocrystals by a post-processing method .
Biochemical Pathways
The compound’s interaction with pb2+ ions suggests it may play a role in the formation and stabilization of nanocrystals . These nanocrystals can be used in various applications, including light-emitting diodes (LEDs) and solar cells .
Result of Action
The introduction of 3-Amino-2-bromo-6-methoxypyridine results in an improvement in the performance of the nanocrystals . Specifically, it leads to a 95.99% photoluminescence quantum yield (PLQY) , a 6-month stability in solution , and a 26% decrease in trap density . In the context of light-emitting diodes (LEDs), the maximum luminance, the maximum current efficiency, and EQE increased by 69%, 110%, and 111%, respectively .
Action Environment
The action of 3-Amino-2-bromo-6-methoxypyridine is influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as it is typically stored at ambient temperature . Additionally, the compound’s effectiveness in passivating nanocrystals may be influenced by the specific conditions under which the nanocrystals are formed and used .
Análisis Bioquímico
Biochemical Properties
The role of 3-Amino-2-bromo-6-methoxypyridine in biochemical reactions is significant. It has been used as a donor-acceptor ligand to passivate FA0.8Cs0.2PbBr3 nanocrystals (NCs) in a post-processing method . The donor-acceptor interaction can greatly enhance the coordination bond of pyridine-Pb2+, improving the performance of FA0.8Cs0.2PbBr3 NCs .
Cellular Effects
3-Amino-2-bromo-6-methoxypyridine has shown to have profound effects on various types of cells and cellular processes. For instance, it has been observed to improve the performance of FA0.8Cs0.2PbBr3 nanocrystals (NCs) with a 95.99% photoluminescence quantum yield (PLQY), indicating its influence on cell function .
Molecular Mechanism
At the molecular level, 3-Amino-2-bromo-6-methoxypyridine exerts its effects through binding interactions with biomolecules. The donor-acceptor interaction between this compound and pyridine-Pb2+ enhances the coordination bond, leading to improved performance of FA0.8Cs0.2PbBr3 NCs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-2-bromo-6-methoxypyridine have been observed to change over time. It has demonstrated a 6-month stability in solution, indicating its long-term effects on cellular function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-amino-2-bromo-6-methoxypyridine involves the bromination of 5-amino-2-methoxypyridine. The reaction typically uses bromine and sodium acetate in acetic acid as reagents. The mixture is stirred at room temperature for about 30 minutes, followed by extraction with ethyl acetate and drying over magnesium sulfate .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using hydrogen bromide and hydrogen peroxide in water. The reaction is carried out at low temperatures (5-20°C) to ensure controlled bromination. The product is then neutralized with sodium hydroxide and extracted with ethyl acetate .
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-2-bromo-6-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or other strong bases are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed under mild conditions.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as amino or alkoxy derivatives.
Coupling Reactions: The major products are biaryl compounds formed through the coupling process.
Comparación Con Compuestos Similares
3-Amino-6-bromo-2-methoxypyridine: Similar structure but with different substitution positions.
5-Amino-2-methoxypyridine: Lacks the bromine atom, leading to different reactivity and applications.
Uniqueness: 3-Amino-2-bromo-6-methoxypyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in selective reactions and as a precursor for synthesizing more complex molecules .
Propiedades
IUPAC Name |
2-bromo-6-methoxypyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-10-5-3-2-4(8)6(7)9-5/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPDRKSRZCMGRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570043 | |
| Record name | 2-Bromo-6-methoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135795-46-9 | |
| Record name | 2-Bromo-6-methoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-6-methoxypyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-Amino-2-bromo-6-methoxypyridine interact with FA0.8Cs0.2PbBr3 nanocrystals and what are the downstream effects on their performance?
A1: 3-Amino-2-bromo-6-methoxypyridine (ABMeoPy) acts as a donor-acceptor ligand, interacting with the surface of FA0.8Cs0.2PbBr3 nanocrystals (NCs) through a post-processing passivation method []. The donor-acceptor nature of ABMeoPy significantly strengthens the coordination bond between the pyridine nitrogen and the lead (Pb2+) ions present on the NC surface. This enhanced passivation leads to several improvements in NC performance:
- Increased Photoluminescence Quantum Yield (PLQY): The PLQY reaches 95.99% after ABMeoPy treatment, indicating a significant reduction in non-radiative recombination pathways and improved light emission efficiency [].
- Enhanced Stability: ABMeoPy passivation significantly improves the solution stability of the NCs, extending their lifespan to 6 months []. This suggests a protective effect against degradation caused by environmental factors.
- Reduced Trap Density: ABMeoPy treatment leads to a 26% decrease in trap density within the NCs []. This reduction in surface defects further contributes to enhanced PLQY and overall device performance.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(2R)-2-Ethynylazepan-1-yl]ethanone](/img/structure/B144804.png)






![6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B144821.png)

![Azane;[(1R,2R,4R,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B144824.png)



![2-{[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl)oxy]methyl}oxirane](/img/structure/B144832.png)
